molecular formula C21H22N2O2S B11368397 3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11368397
M. Wt: 366.5 g/mol
InChI Key: JPHUPINWARGELY-UHFFFAOYSA-N
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Description

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and butoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thiourea . The resulting thiazole derivative can then be further modified to introduce the benzamide and butoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is studied for its therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

3-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C21H22N2O2S/c1-2-3-12-25-19-11-7-10-17(13-19)20(24)22-14-18-15-26-21(23-18)16-8-5-4-6-9-16/h4-11,13,15H,2-3,12,14H2,1H3,(H,22,24)

InChI Key

JPHUPINWARGELY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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